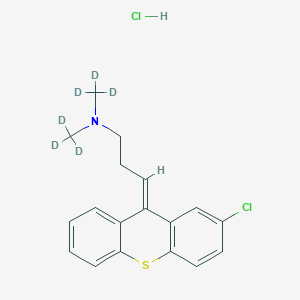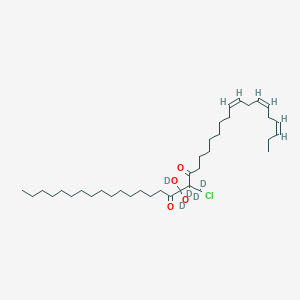
D-山梨醇-13C6
描述
D-Sorbitol-13C6, also known as D-Sorbitol-13C6, is a stable isotope-labeled compound where all six carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of D-Glucitol, commonly known as sorbitol, which is a sugar alcohol used in various applications. The labeling with carbon-13 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.
科学研究应用
D-Sorbitol-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Used in diagnostic imaging and as a reference standard in analytical chemistry.
Industry: Applied in the production of low-calorie sweeteners and as a stabilizer in pharmaceuticals
作用机制
Target of Action
D-Sorbitol-13C6, also known as D-Glucitol-13C6, is a six-carbon sugar alcohol . It is primarily used as a sugar substitute
Mode of Action
D-Sorbitol-13C6 interacts with its targets by serving as a stabilizing excipient and/or isotonicity agent, sweetener, humectant, thickener, and dietary supplement
Biochemical Pathways
D-Sorbitol-13C6 is involved in the polyol pathway, an evolutionarily conserved glucose-metabolizing pathway . The polyol pathway converts glucose to fructose via sorbitol . This pathway is involved in glucose-responsive activation of Mondo/ChREBP-mediated metabolic remodeling in both mice and flies .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
It is known that d-sorbitol-13c6 can be used as a stabilizing excipient and/or isotonicity agent, sweetener, humectant, thickener, and dietary supplement .
生化分析
Biochemical Properties
It is known that D-Glucitol-13C6 can interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
A structurally similar compound, 1,5-Anhydro-D-glucitol (1,5-AG), has been found to significantly inhibit SARS-CoV-2 infection . This suggests that D-Glucitol-13C6 may also have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that D-Glucitol-13C6 can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that D-Glucitol-13C6 is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that D-Glucitol-13C6 is used in biochemical research , suggesting that it may have significant effects at different dosages.
Metabolic Pathways
It is known that D-Glucitol-13C6 can interact with various enzymes and cofactors , suggesting that it may be involved in various metabolic pathways.
Transport and Distribution
It is known that D-Glucitol-13C6 can interact with various biomolecules , suggesting that it may be transported and distributed within cells and tissues.
Subcellular Localization
It is known that D-Glucitol-13C6 can interact with various biomolecules , suggesting that it may be localized to specific compartments or organelles within the cell.
准备方法
Synthetic Routes and Reaction Conditions
D-Sorbitol-13C6 can be synthesized through isotopic labeling of D-sorbitol. One common method involves the use of carbon-13 labeled methanol as the carbon source. The process typically involves fermentation using yeast, followed by hydrolysis to obtain the labeled compound. The fermentation is carried out at 37°C for 20 hours, followed by an increase in temperature to 44°C for an additional hour. The hydrolysis is performed at 100°C for 6 hours .
Industrial Production Methods
Industrial production of D-Sorbitol-13C6 involves similar principles but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the labeled compound. The use of advanced fermentation and hydrolysis techniques allows for efficient production of D-Sorbitol-13C6 with high isotopic purity.
化学反应分析
Types of Reactions
D-Sorbitol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce D-glucose-13C6.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products
Oxidation: Produces D-glucose-13C6.
Reduction: Produces various sugar alcohols.
Substitution: Produces derivatives with different functional groups.
相似化合物的比较
Similar Compounds
D-Glucose-13C6: Another carbon-13 labeled compound used in metabolic studies.
D-Mannitol-13C6: A similar sugar alcohol with applications in medical and chemical research.
D-Fructose-13C6: Used in studies of fructose metabolism and its effects on health.
Uniqueness
D-Sorbitol-13C6 is unique due to its specific labeling of all six carbon atoms with carbon-13. This high level of isotopic purity makes it particularly valuable in detailed metabolic studies and in applications requiring precise tracking of molecular interactions .
属性
IUPAC Name |
(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-GVZKVBLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/new.no-structure.jpg)

![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)


![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
